molecular formula C15H22FNS B1195186 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine CAS No. 99486-47-2

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

Cat. No.: B1195186
CAS No.: 99486-47-2
M. Wt: 267.4 g/mol
InChI Key: MXFYUGSDGTUVEP-UHFFFAOYSA-N
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Description

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is a synthetic compound with the molecular formula C15H22FNS and a molecular weight of 267.4 g/mol. It is structurally similar to dissociative anesthetics like ketamine and phencyclidine (PCP), where the phenyl group is replaced with a thiophene group .

Preparation Methods

The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:

    Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.

    Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of similar structures.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, given its structural similarity to ketamine.

    Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.

Comparison with Similar Compounds

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is unique due to the presence of the fluorine atom and the thiophene ring. Similar compounds include:

    Ketamine: A well-known dissociative anesthetic with a phenyl ring instead of a thiophene ring.

    Phencyclidine (PCP): Another dissociative anesthetic with a phenyl ring.

    Tenocyclidine (TCP): An analog of PCP with a thiophene ring but without the fluorine atom

Properties

IUPAC Name

4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYUGSDGTUVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244074
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99486-47-2
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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